
2-Isopropylphenylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropylphenylphosphonic acid: is an organophosphorus compound with the molecular formula C9H13O3P . It is characterized by the presence of a phosphonic acid group attached to a phenyl ring substituted with an isopropyl group at the ortho position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropylphenylphosphonic acid typically involves the reaction of 2-isopropylphenol with phosphorus trichloride (PCl3) followed by hydrolysis. The reaction proceeds as follows:
Chlorination: 2-Isopropylphenol reacts with phosphorus trichloride to form 2-isopropylphenylphosphonous dichloride.
Hydrolysis: The dichloride is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for phosphonic acids often involve the McKenna reaction , which uses bromotrimethylsilane followed by methanolysis to convert dialkyl phosphonates to phosphonic acids .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isopropylphenylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include (H2O2) and (NaOCl).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as (Br2) or (HNO3).
Major Products:
Oxidation: Oxidation of the phosphonic acid group can yield .
Substitution: Substitution on the phenyl ring can produce various substituted derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Isopropylphenylphosphonic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: Phosphonic acids are known for their bioactive properties and can be used in the design of drugs and pro-drugs.
Medicine: Phosphonic acids have applications in bone targeting and medical imaging.
Industry: They are used in the functionalization of surfaces and the design of hybrid materials
Wirkmechanismus
The mechanism of action of 2-Isopropylphenylphosphonic acid involves its interaction with molecular targets through the phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in coordination chemistry and catalysis. The molecular pathways involved include the formation of phosphonate-metal complexes and hydrogen bonding with biological molecules .
Vergleich Mit ähnlichen Verbindungen
- 2-Methoxyphenylphosphonic acid
- 2-(4-Isopropylphenyl)acetic acid
- 1-Amino-1-phosphono-octyl-phosphonic acid
Comparison: 2-Isopropylphenylphosphonic acid is unique due to the presence of the isopropyl group, which can influence its reactivity and binding properties. Compared to 2-Methoxyphenylphosphonic acid, the isopropyl group provides steric hindrance, potentially affecting the compound’s interaction with other molecules. The presence of the phosphonic acid group in all these compounds allows for similar applications in coordination chemistry and bioactivity .
Eigenschaften
Molekularformel |
C9H13O3P |
|---|---|
Molekulargewicht |
200.17 g/mol |
IUPAC-Name |
(2-propan-2-ylphenyl)phosphonic acid |
InChI |
InChI=1S/C9H13O3P/c1-7(2)8-5-3-4-6-9(8)13(10,11)12/h3-7H,1-2H3,(H2,10,11,12) |
InChI-Schlüssel |
OLNXBQUOWIYBEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


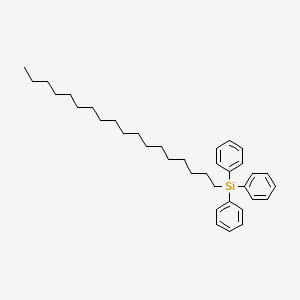
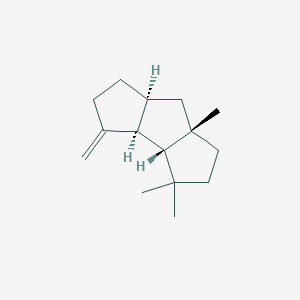
![2,2,2-Trichloro-1-[6-(2,2,2-trichloro-1-hydroxyethoxy)hexoxy]ethanol](/img/structure/B11952178.png)

![N'~1~,N'~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide](/img/structure/B11952184.png)
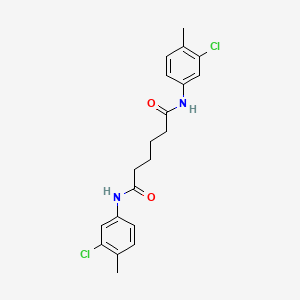

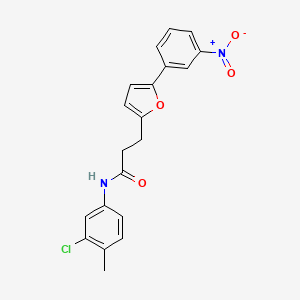


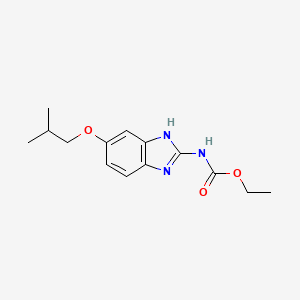

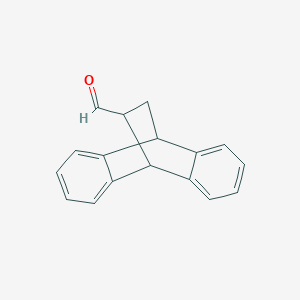
![12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione](/img/structure/B11952256.png)
